molecular formula C11H15F2N B13277179 2,5-difluoro-N-(pentan-2-yl)aniline

2,5-difluoro-N-(pentan-2-yl)aniline

Cat. No.: B13277179
M. Wt: 199.24 g/mol
InChI Key: UFGATQFMNHOAFW-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a pentan-2-yl group attached to the nitrogen atom. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(pentan-2-yl)aniline typically involves the reaction of 2,5-difluoroaniline with a suitable alkylating agent. One common method is the alkylation of 2,5-difluoroaniline with 2-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

Major Products Formed:

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

2,5-Difluoro-N-(pentan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the development of fluorescent probes and markers for biological imaging.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(pentan-2-yl)aniline involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to specific enzymes and receptors. This compound can inhibit or activate certain biochemical pathways, making it useful in drug discovery and development .

Comparison with Similar Compounds

    2,5-Difluoroaniline: Lacks the pentan-2-yl group, making it less hydrophobic and less reactive in certain reactions.

    2,4-Difluoro-N-(pentan-2-yl)aniline: Similar structure but with fluorine atoms at different positions, leading to different reactivity and properties.

    2,5-Dichloro-N-(pentan-2-yl)aniline: Chlorine atoms instead of fluorine, resulting in different electronic effects and reactivity.

Uniqueness: 2,5-Difluoro-N-(pentan-2-yl)aniline is unique due to the specific positioning of fluorine atoms and the pentan-2-yl group, which confer distinct chemical and physical properties. These features make it particularly valuable in specialized applications where precise reactivity and binding characteristics are required .

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

2,5-difluoro-N-pentan-2-ylaniline

InChI

InChI=1S/C11H15F2N/c1-3-4-8(2)14-11-7-9(12)5-6-10(11)13/h5-8,14H,3-4H2,1-2H3

InChI Key

UFGATQFMNHOAFW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=C(C=CC(=C1)F)F

Origin of Product

United States

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